

Application Notes: Androgen Receptor Competitive Binding Assay with Vinclozolin Metabolite M2

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605992

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Introduction

The androgen receptor (AR) is a ligand-activated nuclear transcription factor critical in the development and physiology of androgen-responsive tissues.[1][2] Compounds that interfere with the binding of natural androgens, such as testosterone and dihydrotestosterone (DHT), to the AR can disrupt normal endocrine function. Vinclozolin, a dicarboximide fungicide, is an environmental agent known to possess antiandrogenic activity.[3] However, the parent compound is a weak AR binder. Its in vivo effects are primarily mediated by its more potent metabolites, M1 and M2.[3][4] The M2 metabolite (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a particularly effective antagonist of the androgen receptor.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of the Vinclozolin metabolite M2 for the androgen receptor, using rat ventral prostate cytosol as the receptor source.

Principle of the Assay

This in vitro assay quantifies the ability of a test compound (Vinclozolin M2) to compete with a fixed concentration of a radiolabeled androgen ($[^3\text{H}]$ -R1881, a synthetic androgen) for binding to the androgen receptor.[5][6] The assay is performed in a series of tubes containing the AR preparation, the radioligand, and increasing concentrations of the unlabeled test compound. After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. The amount of bound radioactivity is measured by liquid scintillation

counting. A displacement curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Quantitative Data Summary

The binding affinity of a compound for a receptor is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). The M2 metabolite of Vinclozolin is a significantly more potent competitor for the androgen receptor than the parent compound.[\[3\]](#)

Compound	Receptor Source	IC50	Ki (Inhibition Constant)	Reference Compound
Vinclozolin M2	Rat Prostate AR	~1 µM	9.7 µM	Dihydrotestosterone (DHT)
Vinclozolin	Rat Prostate AR	>100 µM	>700 µM	Dihydrotestosterone (DHT)
R1881 (Methyltrienolone)	Rat Prostate AR	~1.2 nM	-	-
Dihydrotestosterone (DHT)	Recombinant Human AR	~30 nM	-	-

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as radioligand concentration and receptor preparation. The values presented are derived from published literature for comparative purposes.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol

This protocol is adapted from established methodologies for AR competitive binding assays, such as those outlined by the U.S. EPA and the National Toxicology Program.[\[5\]](#)[\[9\]](#)[\[10\]](#)

1. Materials and Reagents

- Receptor Source: Ventral prostate tissue from adult male Sprague-Dawley rats, castrated 18-24 hours prior to tissue collection.[9]
- Radioligand: [³H]-R1881 (Methyltrienolone), specific activity 70-90 Ci/mmol.
- Reference Competitor: Dihydrotestosterone (DHT) or non-radiolabeled R1881.
- Test Compound: Vinclozolin Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).
- Buffers:
 - Homogenization Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM Dithiothreitol (DTT), pH 7.4.
 - Assay Buffer: TEDG buffer.
- Separation Medium: Hydroxylapatite (HAP) slurry.
- Wash Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
- Scintillation Cocktail: For aqueous samples.
- Equipment: Refrigerated high-speed centrifuge, liquid scintillation counter, homogenizer (e.g., Polytron), digital pipettes, glass test tubes.

2. Preparation of Rat Prostate Cytosol

- Euthanize castrated rats and immediately excise the ventral prostates. Place tissue in ice-cold TEDG buffer.
- Trim away fat and connective tissue, weigh the pooled prostates.
- Homogenize the tissue in 4 volumes (w/v) of ice-cold TEDG buffer.
- Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and membranes.

- Carefully collect the supernatant (cytosol), which contains the soluble AR. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Dilute the cytosol with Assay Buffer to a final protein concentration that results in 10-15% specific binding of the radioligand.^[5] Store on ice for immediate use or aliquot and store at -80°C.

3. Assay Procedure

- Prepare Solutions:
 - Prepare a stock solution of [³H]-R1881 in ethanol. Dilute with Assay Buffer to a final working concentration of 2 nM (this results in a 1 nM final assay concentration).
 - Prepare stock solutions of Vinclozolin M2 and the reference competitor (e.g., DHT) in a suitable solvent (e.g., ethanol or DMSO).
 - Perform serial dilutions of the competitor stocks to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻³ M).^[10]
- Assay Setup: Set up the following reactions in triplicate in glass tubes on ice.
 - Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.
 - Non-Specific Binding (NSB): 50 µL non-radiolabeled R1881 (1000-fold excess) + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.
 - Competitor Wells: 50 µL Vinclozolin M2 dilution + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.
- Incubation: Gently vortex all tubes and incubate for 16-20 hours at 4°C to allow the binding reaction to reach equilibrium.^[5]
- Separation of Bound and Free Ligand:
 - Add 200 µL of ice-cold, well-suspended HAP slurry to each tube.

- Vortex immediately and incubate on ice for 15-20 minutes, with intermittent vortexing.
- Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the HAP (which binds the AR-ligand complex).
- Aspirate and discard the supernatant.
- Wash the pellet three times by resuspending in 1 mL of ice-cold Wash Buffer, centrifuging, and aspirating the supernatant.
- Quantification:
 - After the final wash, add 1 mL of ethanol to each tube to resuspend the pellet and elute the bound radioligand.
 - Transfer the ethanol suspension to a scintillation vial.
 - Add 4-5 mL of scintillation cocktail, cap the vial, and vortex thoroughly.
 - Measure the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

4. Data Analysis

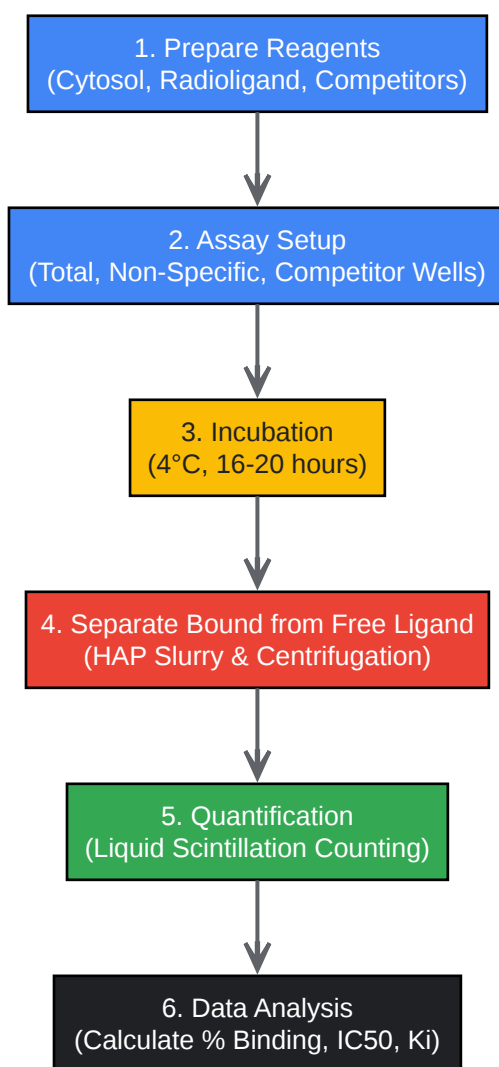
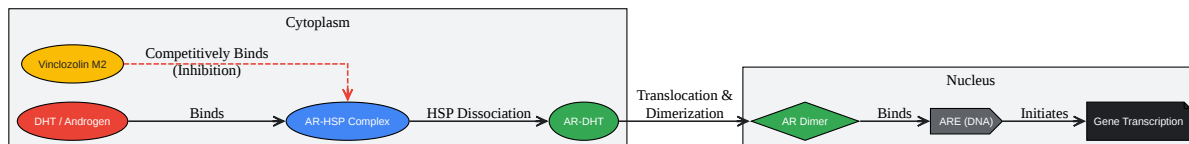
- Calculate Specific Binding:
 - Average the DPM for each set of triplicates.
 - Calculate Specific Binding (SB) = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM.
- Generate Competition Curve:
 - For each concentration of Vinclozolin M2, calculate the percentage of specific binding: % Specific Binding = $[(\text{DPM_competitor} - \text{DPM_NSB}) / (\text{DPM_TB} - \text{DPM_NSB})] \times 100$
- Determine IC50:
 - Plot the % Specific Binding versus the log concentration of Vinclozolin M2.

- Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
- Calculate Ki (optional):
 - The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: $K_i = \frac{IC_{50}}{1 + [L]/K_d}$ Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Androgen Receptor Signaling Pathway

The diagram below illustrates the classical signaling pathway of the androgen receptor. Endogenous androgens like DHT bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs). The AR-ligand complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription.^[11] ^[12] Anti-androgens like Vinclozolin M2 competitively inhibit this first step by preventing the natural ligand from binding to the AR.



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